molecular formula C16H28N4O7S3 B562836 D,L-Sulforaphane Glutathione CAS No. 289711-21-3

D,L-Sulforaphane Glutathione

Cat. No.: B562836
CAS No.: 289711-21-3
M. Wt: 484.6 g/mol
InChI Key: ROARKYNVUQLTDP-QGQIPBJJSA-N
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Description

DL-Sulforaphane Glutathione is a metabolite of sulforaphane, a compound found in cruciferous vegetables like broccoli. Sulforaphane is known for its potent anticancer and antioxidant properties. DL-Sulforaphane Glutathione is formed when sulforaphane conjugates with glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This conjugation enhances the bioavailability and stability of sulforaphane, making it more effective in various biological processes .

Mechanism of Action

Target of Action

D,L-Sulforaphane Glutathione primarily targets multiple mechanisms within the cell to control carcinogenesis . It increases mRNA expression of the genes encoding glutathione S-transferase A1 and the UDP-glucuronosyltransferase isoform UGT1A1 in HepG2 cells .

Biochemical Pathways

this compound affects several biochemical pathways. It modulates nuclear factor kappa B, Sonic hedgehog, epithelial-mesenchymal transition, and Wnt/β-catenin pathways . It also enhances the activity of other deactivating enzyme systems such as glutathione S-transferase .

Pharmacokinetics

this compound is rapidly absorbed, achieving high absolute bioavailability at low dietary doses . Dose-dependent pharmacokinetics is evident, with bioavailability decreasing with increasing dose .

Result of Action

The molecular and cellular effects of this compound’s action include induction of apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells . It also increases mRNA expression of the genes encoding glutathione S-transferase A1 and the UDP-glucuronosyltransferase isoform UGT1A1 in HepG2 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, when vegetable tissues are processed by cutting, cooking, freezing, or chewing, resulting in cellular fragmentation, it activates endogenous black mustard enzymes that hydrolyze the glucosinolates and convert them to sulforaphane .

Biochemical Analysis

Biochemical Properties

D,L-Sulforaphane Glutathione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to activate the Nrf2 signaling pathway, which in turn brings about a protective effect on neuronal cells, especially against mitochondrial dysfunction . It also modulates the glutathione system during ageing and affects cardiometabolic risks and associated diseases .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also provides cancer protection through the alteration of various epigenetic and non-epigenetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It detoxifies carcinogens and oxidants through blockage of phase I metabolic enzymes, and by arresting cell cycle in the G2/M and G1 phase to inhibit cell proliferation . It also induces apoptotic pathways in tumor cells, inhibits cell cycle progression, and suppresses tumor stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to directly raise glutathione (GSH) levels by stimulating the Nrf2-Antioxidant Response Elements (ARE) and increasing the cellular antioxidant defense

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in rat hepatocytes, it inhibited the activities of CYPs 1A1 and 2B1/2 in a dose-dependent manner

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is known to modulate the glutathione system, which is a major non-protein low molecular weight modulator of redox processes .

Subcellular Localization

It is known that glutathione, a component of this compound, has specific vital functions within the intracellular organelles where it is located

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Sulforaphane Glutathione can be synthesized through the enzymatic hydrolysis of glucoraphanin by myrosinase, followed by conjugation with glutathione. The reaction typically occurs under mild conditions, with the presence of water and a neutral pH .

Industrial Production Methods: Industrial production of DL-Sulforaphane Glutathione involves the extraction of glucoraphanin from cruciferous vegetables, followed by enzymatic hydrolysis to produce sulforaphane. The sulforaphane is then conjugated with glutathione using chemical or enzymatic methods. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: DL-Sulforaphane Glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulforaphane derivatives and conjugates, which retain or enhance the biological activity of the parent compound .

Scientific Research Applications

DL-Sulforaphane Glutathione has a wide range of applications in scientific research:

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t10-,11-,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROARKYNVUQLTDP-QGQIPBJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCCCNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662197
Record name L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289711-21-3
Record name L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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